molecular formula C4HF2LiN2O2S B6194352 lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate CAS No. 2680528-45-2

lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B6194352
CAS No.: 2680528-45-2
M. Wt: 186.1
InChI Key:
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Description

Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate typically involves the introduction of the difluoromethyl group into the thiadiazole ring. One common method is the reaction of a thiadiazole precursor with a difluoromethylating agent under controlled conditions. This process often requires the use of catalysts and specific solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These interactions are mediated through its ability to form stable complexes with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated thiadiazoles and carboxylates, such as:

Uniqueness

Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate is unique due to the presence of the lithium ion, which can influence its reactivity and interaction with other molecules. The difluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

CAS No.

2680528-45-2

Molecular Formula

C4HF2LiN2O2S

Molecular Weight

186.1

Purity

95

Origin of Product

United States

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